molecular formula C12H11N B1205854 3-Aminobiphenyl CAS No. 2243-47-2

3-Aminobiphenyl

Cat. No.: B1205854
CAS No.: 2243-47-2
M. Wt: 169.22 g/mol
InChI Key: MUNOBADFTHUUFG-UHFFFAOYSA-N
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Description

3-Aminobiphenyl, also known as [1,1’-Biphenyl]-3-amine, is an organic compound with the chemical formula C12H11N. It is one of the three monoamine derivatives of biphenyl. This compound appears as a colorless to pale yellow crystalline solid and is known for its applications in various fields, including organic synthesis and scientific research .

Biochemical Analysis

Biochemical Properties

3-Aminobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been identified as a substrate for cytochrome P450 enzymes, which are involved in its metabolic activation . The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA, potentially causing mutations and contributing to carcinogenesis . Additionally, this compound can interact with various proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to the activation of stress response pathways and alterations in gene expression profiles . This compound can also affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can result in cellular dysfunction and contribute to the development of diseases such as cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA, forming adducts that interfere with DNA replication and transcription . This binding can lead to mutations and genomic instability. Additionally, this compound can inhibit or activate enzymes involved in its metabolism, further influencing its biological effects . Changes in gene expression induced by this compound can also contribute to its toxicological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to this compound in in vitro and in vivo studies has been associated with sustained cellular stress and damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild cellular stress and metabolic changes . At higher doses, this compound can cause significant toxicity, including liver damage, oxidative stress, and carcinogenesis . Threshold effects have been observed, where certain dosages lead to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes convert this compound into reactive intermediates that can form DNA adducts . The compound can also undergo phase II metabolism, involving conjugation reactions that facilitate its excretion . These metabolic pathways are crucial for understanding the compound’s biological effects and potential risks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues can influence its biological activity and toxicity . Understanding these transport mechanisms is essential for assessing the compound’s impact on different organs and systems.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression . The subcellular distribution of this compound is a key factor in determining its biological effects and potential risks.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobiphenyl can be synthesized through several methods. One common method involves the Suzuki coupling reaction between 3-bromoaniline and phenylboronic acid. This reaction is catalyzed by palladium and typically occurs under mild aerobic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 3-nitrobiphenyl. This reduction can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminobiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminobiphenyl involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially carcinogenic effects. The primary molecular targets include cellular DNA and proteins, and the pathways involved are related to the metabolic activation by liver enzymes .

Comparison with Similar Compounds

  • 2-Aminobiphenyl
  • 4-Aminobiphenyl

Comparison:

This compound stands out due to its specific position of the amino group, which influences its chemical reactivity and applications in various fields.

Properties

IUPAC Name

3-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOBADFTHUUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2036825
Record name 3-Aminobiphenyl
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-47-2, 41674-04-8
Record name 3-Aminobiphenyl
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Record name 3-Aminobiphenyl
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Record name (1,1'-Biphenyl)amine
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Record name 3-Aminobiphenyl
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Record name 3-Aminobiphenyl
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Record name 3-BIPHENYLAMINE
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Synthesis routes and methods I

Procedure details

Palladium on carbon (10%, 0.70 g, 0.658 mmol) was added to a Parr hydrogenator bottle. The bottle was purged with nitrogen. Next, 3-nitro-1,1′-biphenyl (10 g, 50.2 mmol) and 190 mL ethanol were added to the bottle. The material was hydrogenated on a Parr hydrogenator. After 3 h, the reaction mixture was filtered through Celite® and the Celite® washed with dichloromethane. The filtrate was evaporated, obtained a brown oil, 8.69 g, assume quantitative yield (8.49 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 2-1atmospheric hydrogenation reactor was charged with 250 g (1.26 mol) of m-nitrobiphenyl, 12.5 q of 5% Pd-Cl, and 1250 ml of ethanol. A theoretical amount of hydrogen gas was absorbed at room temperature. The catalyst was removed by filtration and the filtrate was distilled of the solvent, obtaining 212 g of m-aminobiphenyl (yield 99.9%). Another batch of reaction was effected on the same scale except that 254 g (1.28 mol) of m-nitrobiphenyl was used, obtaining 215 g of m-aminobiphenyl (yield 99.7%),
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Yield
99.9%

Synthesis routes and methods III

Procedure details

Bromobenzene (300 mg, 1.91 mmol) was coupled to 3-amino-phenylboronic acid (355 mg, 2.29 mmol) using Method E. The crude residue was re-dissolved in EtOAc (8 ml) and washed with saturated NaHCO3 (3×8 ml). The organic layer was extracted with 1.2M HCl (1×8 ml) then basified with 6M NaOH until a white precipitate formed. This was then extracted with EtOAc (3×10 ml). The combined organic layers were dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is 3-ABP carcinogenic?

A1: Yes, 3-ABP is classified as a carcinogen, although it is considered a weaker carcinogen compared to its isomer, 4-aminobiphenyl [, ].

Q2: How does 3-ABP contribute to cancer development?

A2: While the exact mechanism of 3-ABP carcinogenicity is not fully elucidated, research suggests it involves metabolic activation into N-hydroxy-3-aminobiphenyl. This metabolite can form adducts with DNA, potentially leading to mutations and cancer initiation [].

Q3: How does the carcinogenicity of 3-ABP compare to its isomers?

A3: 4-Aminobiphenyl is a well-established carcinogen, while 2-aminobiphenyl is generally considered non-carcinogenic. 3-ABP falls in between, exhibiting weaker carcinogenic activity compared to 4-ABP []. This difference might be attributed to the inability of N-hydroxy-3-aminobiphenyl to effectively induce mutations [].

Q4: How is 3-ABP metabolized in the body?

A5: In rat liver microsomes, 3-ABP is primarily metabolized through hydroxylation at the 2- and 4-ortho positions, and to a lesser extent, at the 6-position. It can also be converted into its hydroxylamine, nitroso, and nitro derivatives [, ].

Q5: Are there differences in 3-ABP adduct levels between smokers of different tobacco types?

A6: Yes, smokers of black tobacco have demonstrated higher levels of 3-ABP adducts compared to smokers of blond tobacco. This suggests that the type of tobacco smoked may influence the extent of 3-ABP exposure and metabolism [, ].

Q6: Can 3-ABP exposure be measured?

A7: Yes, exposure to 3-ABP can be assessed by measuring hemoglobin adducts of the compound in blood samples [, , , , , ].

Q7: What analytical techniques are used to measure 3-ABP and its metabolites?

A8: Various analytical methods are employed to detect and quantify 3-ABP and its metabolites. These include gas chromatography-mass spectrometry (GC-MS) [, , , , ], high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED) [] or tandem mass spectrometry (HPLC-MS/MS) [, , ].

Q8: What is the molecular formula and weight of 3-ABP?

A8: The molecular formula of 3-ABP is C12H11N, and its molecular weight is 169.22 g/mol.

Q9: Does the structure of 3-ABP influence its mutagenicity?

A10: Yes, the position of the amino group on the biphenyl structure significantly impacts mutagenicity. 4-Aminobiphenyl is highly mutagenic, while 2-aminobiphenyl is generally non-mutagenic. 3-ABP exhibits weak or no mutagenicity in standard assays [, ].

Q10: What structural features of 3-ABP might contribute to its lower mutagenicity compared to 4-ABP?

A11: One factor could be the non-planar structure of 2-aminobiphenyl, with a dihedral angle of 40 degrees. This non-planarity might hinder its interaction with enzymes like cytochrome P450s, specifically the P-450I family, which are involved in the N-hydroxylation of aromatic amines, a crucial step in the metabolic activation of many aromatic amines, including 4-aminobiphenyl [].

Q11: Does 3-ABP pose any environmental concerns?

A12: As a known carcinogen, the presence of 3-ABP in the environment raises concerns. Research into its environmental persistence, degradation pathways, and potential for bioaccumulation is crucial for risk assessment and mitigation strategies [].

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